molecular formula C8H15NO2 B2374394 (1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol CAS No. 2305485-55-4

(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol

Cat. No. B2374394
CAS RN: 2305485-55-4
M. Wt: 157.213
InChI Key: HUDZWSOGXNHVQS-WCTZXXKLSA-N
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Description

“(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol” is a chemical compound with the molecular formula C8H14O3 . It is a bicyclic compound, which means it contains two rings in its structure .


Synthesis Analysis

The compound can be synthesized through biotransformation processes. A study has shown that vegetables can act as biocatalysts for the stereoselective biotransformation of racemic bicyclo[3.3.1]nonane-2,6-diol diacetate . The best results were obtained using the roots of carrot (Daucus carota) and parsnip (Pastinaca sativa) and the rootstocks of ginger (Zingiber officinale) .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code: 1S/C8H14O3/c9-5-1-3-7-6(10)2-4-8(5)11-7/h5-10H,1-4H2/t5-,6-,7-,8-/m1/s1 . This code provides a unique representation of the compound’s molecular structure .


Chemical Reactions Analysis

During the biotransformation of racemic bicyclo[3.3.1]nonane-2,6-diol diacetate, enzymatic hydrolysis takes place . Under different reaction conditions, such as the reaction temperature and time, and using different plant material as a biocatalyst, (1R,2R,5R,6R)-(+)-bicyclo[3.3.1]nonane-2,6-diol monoacetate or (1S,2S,5S,6S)-(-)-bicyclo[3.3.1]nonane-2,6-diol monoacetate are obtained as reaction products .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 158.19 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is also characterized by a topological polar surface area of 49.7 Ų .

Scientific Research Applications

Synthesis and Chiral Building Blocks

  • The compound has been used in the synthesis of enantiomerically pure N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione, a potentially useful chiral building block, through a process involving enantiomer resolution and kinetic resolution (Bieliu̅nas et al., 2013).

Stereoselective Synthesis

  • It has been used in the stereoselective synthesis of a variety of compounds, including (1R,5R,9R)-2-azabicyclo[3.3.1]nonane-9-carboxylic acid, demonstrating the compound's utility in creating complex molecules with controlled stereochemistry (Garrido et al., 2013).

Chiral Recognition and Analysis

  • The compound has been involved in the preparation of optically active crown ethers and podands, showcasing its role in chiral recognition and analysis (Naemura et al., 1989).

Organic Chemistry and Catalysis

  • Research has demonstrated its utility in azabicyclo chemistry, providing insights into the synthesis of functionalized azabicyclo compounds and their potential as catalysts in organic reactions (Mokotoff & Sprecher, 1974).

Conformational and Chemical Properties

  • Studies have also focused on the conformational analysis and chemical properties of 1-azabicyclo[3.3.1]nonane derivatives, contributing to the understanding of the compound's structural and chemical behavior (Miyano et al., 1988).

Application in Peptidomimetics and Drug Discovery

  • The compound has been synthesized for its application in peptidomimetics, which are critical for structure-activity studies in peptide-based drug discovery (Mandal et al., 2005).

Synthesis of Natural Product Analogs

  • Research has also been conducted on the synthesis of 2,9-dioxabicyclo[3.3.1]nonane as a key intermediate in natural product analogs, highlighting its role in synthetic organic chemistry (Lynch et al., 1994).

properties

IUPAC Name

(1R,2R,5R,6R)-9-azabicyclo[3.3.1]nonane-2,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-7-3-1-5-8(11)4-2-6(7)9-5/h5-11H,1-4H2/t5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDZWSOGXNHVQS-WCTZXXKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CCC(C1N2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]2CC[C@H]([C@@H]1N2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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